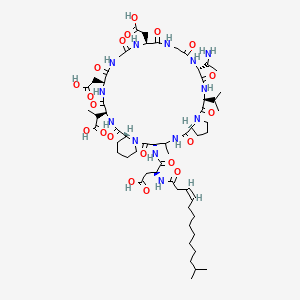
Tsushimycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tsushimycin is a peptide antibiotic that exhibits antitrypanosomal activity.
Aplicaciones Científicas De Investigación
Structure and Mechanism of Action
Tsushimycin consists of a cyclodecapeptide core, an exocyclic amino acid, and a fatty-acid residue, adopting a saddle-like conformation stabilized by calcium ions. This structure facilitates its interaction with bacterial membranes, which is crucial for its antimicrobial activity . The binding of calcium ions is essential for its function, as it allows this compound to form dimers that can effectively disrupt bacterial cell membranes .
Antimicrobial Activity
1. Antitrypanosomal Properties
This compound has demonstrated significant antitrypanosomal activity against Trypanosoma brucei, the causative agent of sleeping sickness. In studies comparing this compound with traditional treatments like suramin, it was found to possess moderate efficacy. The in vitro IC50 values indicate that while this compound is less potent than suramin, it still holds promise as a potential treatment option, especially in cases where resistance to conventional drugs is observed .
Table 1: Antitrypanosomal Activity of this compound Compared to Suramin
| Compound | IC50 (ng/ml) | Selectivity Index (SI) |
|---|---|---|
| This compound | 300 | 8 |
| Suramin | 50 | 4 |
2. Antimicrobial Spectrum
This compound exhibits broad-spectrum antimicrobial activity against various Gram-positive bacteria. Its mechanism involves disrupting cell membrane integrity, making it effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity Studies
While evaluating the therapeutic potential of this compound, cytotoxicity against mammalian cells is a critical consideration. Studies have shown that this compound possesses a higher selectivity index compared to traditional antibiotics, indicating a favorable therapeutic window .
Table 2: Cytotoxicity of this compound on MRC-5 Cells
| Compound | IC50 (ng/ml) |
|---|---|
| This compound | 2550 |
| Suramin | 500 |
Potential Applications in Drug Development
1. Novel Antiviral Candidates
Recent research has explored the potential of this compound as an antiviral agent against SARS-CoV-2. Its structural similarity to other lipopeptides that exhibit antiviral properties suggests that this compound may inhibit viral replication through similar mechanisms .
2. Biosynthetic Gene Cluster Exploration
The genomic mining for biosynthetic gene clusters related to this compound production has opened avenues for discovering novel antimicrobial compounds. This approach leverages the genetic information from soil bacteria to identify and synthesize new lipopeptides with enhanced efficacy and reduced toxicity .
Case Studies
Case Study 1: Efficacy Against Trypanosomiasis
In a controlled study involving ICR mice infected with Trypanosoma brucei, this compound was administered over four consecutive days. The results indicated a significant reduction in parasitemia levels compared to untreated controls, supporting its potential use as a therapeutic agent in trypanosomiasis .
Case Study 2: Antimicrobial Resistance
A study evaluating the effectiveness of this compound against MRSA strains highlighted its ability to maintain antimicrobial activity despite increasing resistance patterns observed with conventional antibiotics. This positions this compound as a candidate for further development in combating resistant bacterial infections .
Propiedades
Número CAS |
11054-63-0 |
|---|---|
Fórmula molecular |
C59H93N13O20 |
Peso molecular |
1304.464 |
Nombre IUPAC |
(3S)-4-[[(3S,7S,13S,16R,22S,28S,31S,34R)-16-(1-aminoethyl)-31-(1-carboxyethyl)-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-12-methyltridec-3-enoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H93N13O20/c1-30(2)19-14-12-10-8-9-11-13-15-22-40(73)64-37(27-45(80)81)52(84)70-49-34(7)63-53(85)39-21-18-24-72(39)57(89)46(31(3)4)68-56(88)48(33(6)60)67-42(75)29-62-50(82)35(25-43(76)77)65-41(74)28-61-51(83)36(26-44(78)79)66-55(87)47(32(5)59(91)92)69-54(86)38-20-16-17-23-71(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H,61,83)(H,62,82)(H,63,85)(H,64,73)(H,65,74)(H,66,87)(H,67,75)(H,68,88)(H,69,86)(H,70,84)(H,76,77)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32?,33?,34?,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1 |
Clave InChI |
BYWOWQCRVFUOLF-AQZAFBPESA-N |
SMILES |
O=C(O)C[C@H](NC(C/C=C\CCCCCCCC(C)C)=O)C(N[C@@H](C(C)NC([C@]1([H])CCCN1C([C@H](C(C)C)NC([C@@H](C(N)C)NC(CNC([C@H](CC(O)=O)NC(CNC([C@H](CC(O)=O)NC([C@H](C(C(O)=O)C)N2)=O)=O)=O)=O)=O)=O)=O)=O)C(N3CCCC[C@]3([H])C2=O)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Tsushimycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















